pKa Modulation: Over 1.5-log Enhanced Acidity Compared to Non-Fluorinated m-Cresol and Alternative Fluorocresol Regioisomers
2-Fluoro-5-methylphenol exhibits a predicted pKa of 8.55–8.82, placing it among the most acidic monofluorinated cresols [1]. This represents a dramatic >1.2 log unit increase in acidity relative to its non-fluorinated parent m-cresol (pKa 10.1 experimental) [2]. Within the fluorocresol family, the ortho-fluoro / meta-methyl orientation confers significantly greater acidity than the para-fluoro / ortho-methyl regioisomer 4-fluoro-2-methylphenol (predicted pKa 10.32, a difference of ~1.5 log units) . The 2-fluoro-4-methylphenol isomer (predicted pKa 9.01) and 3-fluoro-4-methylphenol isomer (predicted pKa 9.27) are intermediate, demonstrating that both the fluoro and methyl positions contribute non-additively to the overall pKa . The enhanced acidity arises from the strong inductive electron-withdrawing effect of ortho-fluorine acting without para-resonance interference, combined with meta-methyl's inability to donate electron density to the reaction center via hyperconjugation [3].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.55 (calculated, Chembase) / 8.82±0.10 (predicted, ChemicalBook) |
| Comparator Or Baseline | m-Cresol pKa = 10.1 (experimental); 4-Fluoro-2-methylphenol pKa = 10.32±0.18 (predicted); 2-Fluoro-4-methylphenol pKa = 9.01±0.18 (predicted); 3-Fluoro-4-methylphenol pKa = 9.27±0.18 (predicted); 2-Fluorophenol pKa = 8.73 (experimental) |
| Quantified Difference | ΔpKa = −1.28 to −1.50 vs. m-cresol; ΔpKa = −1.50 vs. 4-fluoro-2-methylphenol; ΔpKa = −0.19 to −0.46 vs. 2-fluoro-4-methylphenol |
| Conditions | Predicted values from ACD/Labs and Chembase computational models; experimental comparator values at 25 °C in aqueous solution |
Why This Matters
A >1.2 log unit pKa difference drives differential ionization at physiological and formulation pH, impacting solubility, membrane permeability, salt formation, and reactive extraction behavior during synthesis, making pKa a critical selection criterion for process chemistry and drug design.
- [1] Chembase.cn. 2-Fluoro-5-methylphenol: Acid pKa 8.55036, LogP 2.3258038, LogD (pH 7.4) 2.2963464. View Source
- [2] FlipHTML5. Unit 11: pKa Values of Some Phenols. m-Cresol pKa = 10.1, o-Cresol pKa = 10.2, p-Cresol pKa = 10.2. View Source
- [3] Chemistry StackExchange. Ortho-fluorophenol pKa = 8.7, meta-fluorophenol pKa = 9.3, para-fluorophenol pKa = 9.9; discussion of inductive vs. resonance effects. 2018. View Source
